

"Minimizing toxicity of N-(3,4-Dimethoxycinnamoyl) anthranilic acid in animal models"

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Compound of Interest

Compound Name: 3,4-DAA

Cat. No.: B15611107

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Technical Support Center: N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (Tranilast)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3,4-Dimethoxycinnamoyl) anthranilic acid (also known as Tranilast) in animal models. Our goal is to help you minimize potential toxicity and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of N-(3,4-Dimethoxycinnamoyl) anthranilic acid in animal models?

A1: N-(3,4-Dimethoxycinnamoyl) anthranilic acid, or Tranilast, is generally reported to have low toxicity and be well-tolerated in various animal models.^{[1][2][3]} Studies in mice and rats have shown no significant adverse side effects at therapeutic doses.^{[1][3]} For instance, long-term administration in mice for the treatment of fibroids was well-tolerated without adverse side effects.^{[1][3]} However, it is important to note that some clinical trials in humans have reported potential for liver damage, anemia, and kidney failure at higher systemic doses, suggesting that toxicity may be dose-dependent.^[4]

Q2: What are the key signaling pathways modulated by this compound that might influence its safety profile?

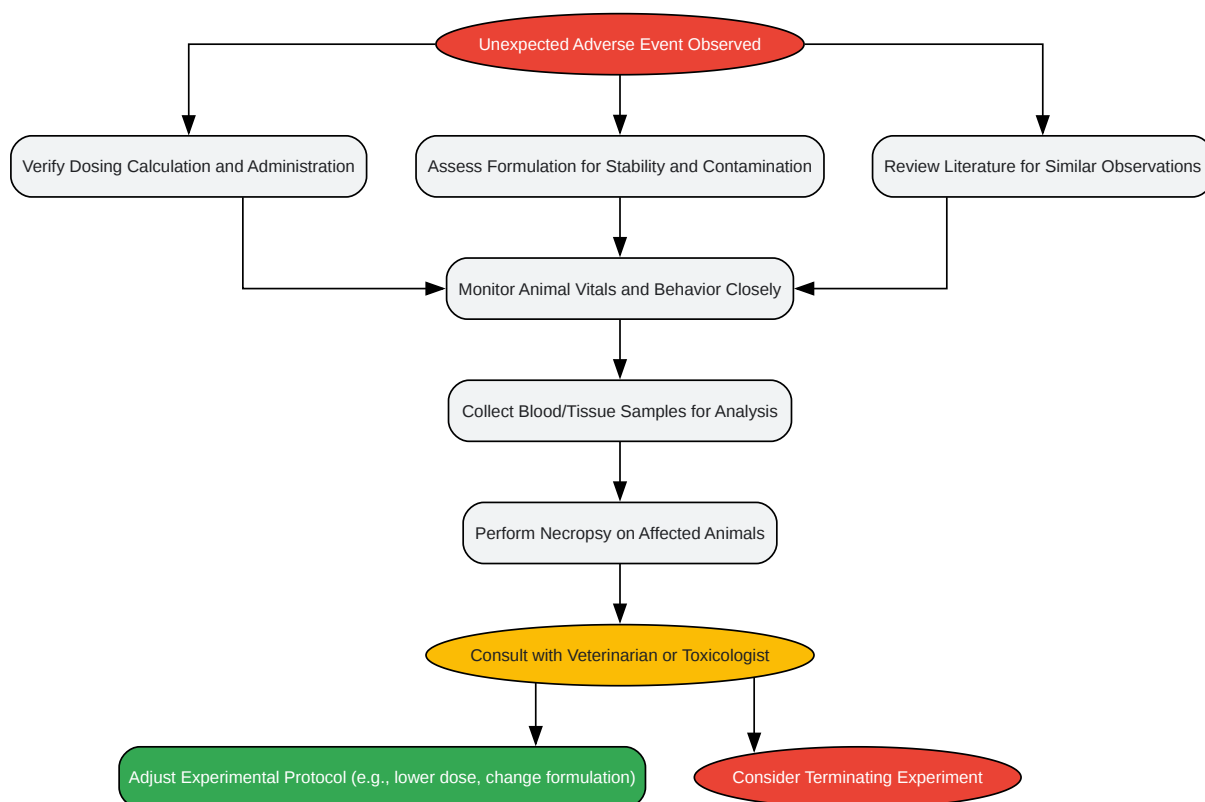
A2: The compound's favorable safety profile is linked to its mechanisms of action, which primarily involve anti-inflammatory and anti-fibrotic pathways. Key modulated pathways include:

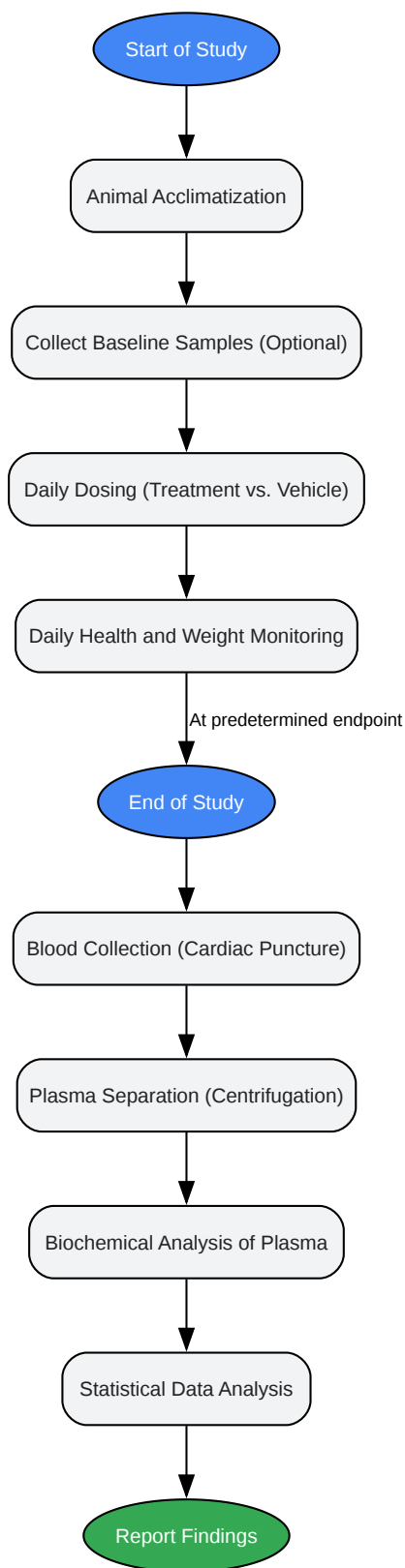
- **Inhibition of Transforming Growth Factor-beta (TGF- β) Signaling:** Tranilast is known to suppress TGF- β 1 synthesis and interfere with its signaling pathway.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This is a primary mechanism for its anti-fibrotic effects.
- **Inhibition of Histamine Release:** It has been shown to inhibit the release of histamine from mast cells, contributing to its anti-allergic properties.[\[8\]](#)[\[9\]](#)
- **NLRP3 Inflammasome Inhibition:** Tranilast can directly inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[\[10\]](#)

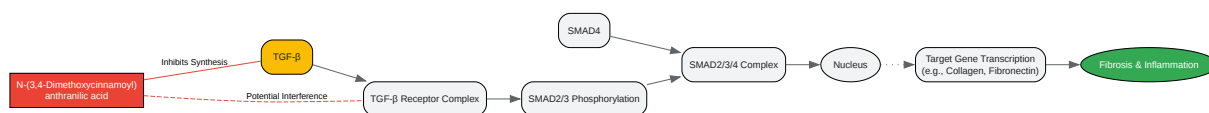
By targeting these specific pathways, the compound can exert its therapeutic effects without causing widespread cellular toxicity.

Q3: My animals are showing unexpected adverse effects. What should I do?

A3: If you observe unexpected adverse events, it is crucial to systematically troubleshoot the potential causes. Here is a logical workflow to follow:







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